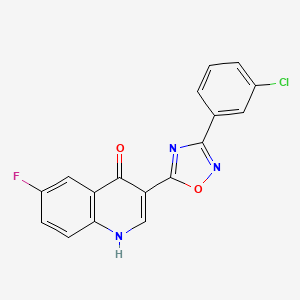
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a novel molecule that incorporates several pharmacophores, including a quinoline core and an oxadiazole ring. The presence of both chloro and fluoro substituents suggests potential for varied biological activity, as these groups are often included in drug design for their influence on molecular properties such as bioavailability and metabolic stability.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized using techniques such as Michael addition of secondary amines to α, β-unsaturated carbonyl compounds . Ultrasonication has also been employed as an eco-friendly and efficient method for synthesizing related oxadiazole compounds, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice and the interactions between molecules . Density functional theory (DFT) calculations, including conformational analysis and vibrational analysis, have been used to predict and confirm molecular geometry and electronic properties .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through the calculation of local reactivity descriptors, which help to identify chemically reactive sites within the molecule . These studies are crucial for understanding how the compound might interact with biological targets or undergo metabolic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated using various spectroscopic techniques and quantum chemical calculations. For instance, NMR chemical shift values and vibrational wavenumbers have been calculated and found to be in good agreement with experimental data . The electronic absorption spectrum has also been predicted, which is important for understanding the optical properties of the compound . Additionally, thermodynamic properties have been explored theoretically, providing insight into the stability and reactivity of the molecule .
Scientific Research Applications
Antimicrobial Applications
- Antibacterial and Antifungal Screening : Compounds with structural similarities to 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one have demonstrated significant antimicrobial activities. Specifically, derivatives have been synthesized and shown potent antibacterial activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014; Dodiya, Shihory, & Desai, 2012).
Anticancer Applications
- Cytotoxic Evaluation : Research into quinazolinone-1,3,4-oxadiazole conjugates has shown that certain derivatives possess remarkable cytotoxic activities against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating their potential as anticancer agents (Hassanzadeh et al., 2019).
Anti-inflammatory and Analgesic Properties
- Evaluation of Novel Derivatives : Novel quinazolinone derivatives have been synthesized and assessed for their potential anti-inflammatory and analgesic activities, highlighting the versatility of these compounds in developing new therapeutic agents (Farag et al., 2012).
Synthesis and Characterization
- Novel Synthesis Approaches : Research has also focused on the synthesis and characterization of new derivatives, exploring various structural modifications to enhance their biological activities. These studies provide insights into the chemical properties and potential applications of such compounds in medicinal chemistry (Mehta et al., 2019; Fang et al., 2016).
properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClFN3O2/c18-10-3-1-2-9(6-10)16-21-17(24-22-16)13-8-20-14-5-4-11(19)7-12(14)15(13)23/h1-8H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCBXPGOHAOENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2527454.png)
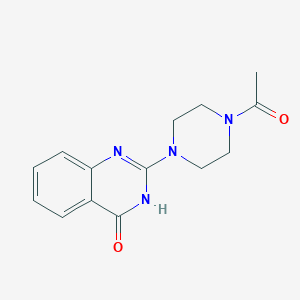
![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile](/img/structure/B2527457.png)
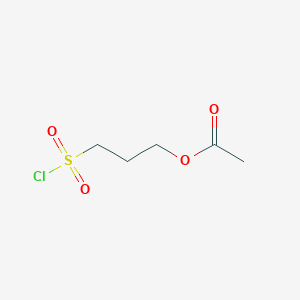

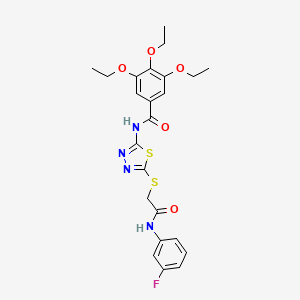

![5-[[4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2527470.png)
![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2527471.png)
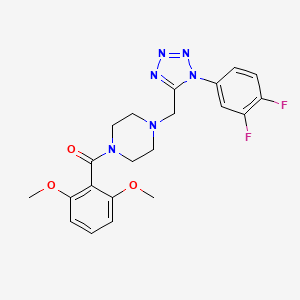
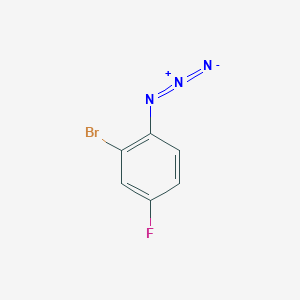
![1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2527474.png)
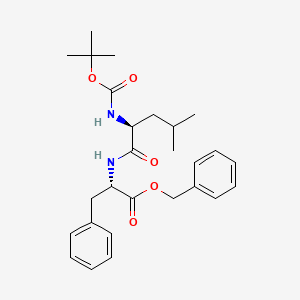
![N-[3-(1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B2527476.png)